molecular formula C21H21NO3S B6143454 2-{[2-oxo-3-(1,3,3-trimethyl-2,3-dihydro-1H-indol-2-ylidene)propyl]sulfanyl}benzoic acid CAS No. 721406-44-6

2-{[2-oxo-3-(1,3,3-trimethyl-2,3-dihydro-1H-indol-2-ylidene)propyl]sulfanyl}benzoic acid

Cat. No.: B6143454
CAS No.: 721406-44-6
M. Wt: 367.5 g/mol
InChI Key: YWIJTIGKAKYMJY-UNOMPAQXSA-N
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Description

The compound 2-{[2-oxo-3-(1,3,3-trimethyl-2,3-dihydro-1H-indol-2-ylidene)propyl]sulfanyl}benzoic acid is a heterocyclic benzoic acid derivative featuring a 1,3,3-trimethyl-2,3-dihydro-1H-indole moiety conjugated via a sulfanyl-propionyl linker to a carboxylic acid group. This structure combines a rigid indole-derived heterocycle with a flexible thioether chain and a polar benzoic acid terminus.

Properties

IUPAC Name

2-[(3Z)-2-oxo-3-(1,3,3-trimethylindol-2-ylidene)propyl]sulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3S/c1-21(2)16-9-5-6-10-17(16)22(3)19(21)12-14(23)13-26-18-11-7-4-8-15(18)20(24)25/h4-12H,13H2,1-3H3,(H,24,25)/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWIJTIGKAKYMJY-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2N(C1=CC(=O)CSC3=CC=CC=C3C(=O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1(C2=CC=CC=C2N(/C1=C\C(=O)CSC3=CC=CC=C3C(=O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[2-oxo-3-(1,3,3-trimethyl-2,3-dihydro-1H-indol-2-ylidene)propyl]sulfanyl}benzoic acid is a derivative of benzoic acid with potential biological activities. This article aims to explore its biological activity based on available research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of the compound is C17H20N2O3SC_{17}H_{20}N_{2}O_{3}S with a molecular weight of approximately 344.42 g/mol. The structure features an indole moiety which is often associated with various biological activities.

Anticancer Activity

Research has indicated that compounds similar to 2-{[2-oxo-3-(1,3,3-trimethyl-2,3-dihydro-1H-indol-2-ylidene)propyl]sulfanyl}benzoic acid exhibit significant anticancer properties. A study on related indole derivatives demonstrated their ability to induce apoptosis in cancer cell lines. For instance:

  • Cell Line: DLD-1 (human colon cancer)
  • Mechanism: Induction of apoptosis-related proteins and increased caspase activity.
    Treatment (µM)Caspase-3 Activity (fold increase)Caspase-8 Activity (fold increase)
    Control11
    TAC-101 (10)31.5

This indicates that similar compounds can act through death receptor pathways to promote apoptosis in cancer cells .

Antibacterial Activity

The compound's structure suggests potential antibacterial activity. A review highlighted that derivatives of benzoic acid and indole have shown effectiveness against various bacterial strains, including multi-drug resistant Staphylococcus aureus and Escherichia coli.

CompoundMIC (µM) against S. aureusMIC (µM) against E. coli
Compound A2040
Compound B3050

These values suggest that modifications in the molecular structure can enhance antibacterial properties .

Study on Indole Derivatives

A study focused on the synthesis and evaluation of indole derivatives indicated that compounds with similar structures to our target compound displayed promising antibacterial and anticancer activities. For example:

  • Indole Derivative X was tested against MRSA and showed an MIC value of 25 µM.

This reinforces the potential of indole-based compounds in therapeutic applications .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Benzoic Acid Derivatives

Compound Name Core Heterocycle Substituents/Linkers Key Features
2-{[2-oxo-3-(1,3,3-trimethyl-2,3-dihydro-1H-indol-2-ylidene)propyl]sulfanyl}benzoic acid 1,3,3-trimethyl-2,3-dihydro-1H-indole Sulfanyl-propionyl linker Rigid indole core with methyl groups; keto-enol tautomerism possible
2-[3-(1,3-dioxoisoindol-2-yl)propylsulfanyl]benzoic acid (CAS 324779-92-2) 1,3-dioxoisoindole Sulfanyl-propionyl linker Electron-withdrawing dioxo groups; increased polarity
2-[4-(3-Oxo-1H-isoindol-2-yl)phenyl]propanoic acid (Isindone, CAS 31842-01-0) 3-oxo-isoindole Phenylpropanoic acid backbone Propanoic acid spacer; aromatic stacking potential
2-[1-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)-1H-benzimidazol-2-yl]benzoic acid Benzofuran-benzimidazole hybrid Direct conjugation to benzoic acid Extended π-system; dual heterocyclic motifs

Key Observations:

Heterocyclic Core Variations: The target compound’s 1,3,3-trimethylindole core provides steric bulk and lipophilicity, which may enhance membrane permeability compared to the planar dioxoisoindole in or the fused benzofuran-benzimidazole system in .

Linker Flexibility: The sulfanyl-propionyl linker in the target compound and allows conformational flexibility, whereas Isindone’s phenylpropanoic acid linker restricts rotation, possibly influencing receptor-binding specificity.

Electronic Effects :

  • The dioxoisoindole group in increases electron deficiency, which could modulate redox activity or interactions with electron-rich biological targets.

Inferred Physicochemical Properties

While direct experimental data (e.g., logP, solubility) for the target compound are unavailable in the provided evidence, trends can be extrapolated:

Table 2: Hypothetical Physicochemical Comparison

Property Target Compound 2-[3-(1,3-dioxoisoindol-2-yl)propylsulfanyl]benzoic acid Isindone
Molecular Weight (g/mol) ~399 (estimated) 341.07 297.3
Polar Surface Area High (carboxylic acid + indole) Very high (additional dioxo groups) Moderate (carboxylic acid)
logP ~3.5 (predicted) ~2.8 (predicted) ~2.5 (reported for analogues)

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